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Compound of Interest

Compound Name: ZYF0033

Cat. No.: B10861361 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
ZYF0033, also known as HPK1-IN-22, is a potent and orally active small molecule inhibitor of

Hematopoietic Progenitor Kinase 1 (HPK1).[1] HPK1 functions as a critical negative regulator

of T-cell receptor (TCR) signaling, primarily expressed in hematopoietic cells.[2][3] By inhibiting

HPK1, ZYF0033 blocks a key negative feedback loop in T-cells, thereby enhancing anti-tumor

immunity. This mechanism involves reducing the phosphorylation of SLP76, a key substrate of

HPK1, which leads to increased T-cell proliferation and effector functions.[1][3] Preclinical

studies have demonstrated that ZYF0033 can inhibit tumor growth in syngeneic mouse models,

such as the 4T-1 model, by promoting the infiltration of immune cells like Dendritic Cells (DCs)

and Natural Killer (NK) cells into the tumor microenvironment.

These application notes provide essential data and detailed protocols for the successful

formulation and administration of ZYF0033 in in vivo research settings.

ZYF0033 Signaling Pathway
HPK1 acts as a brake on T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is

activated and subsequently phosphorylates key signaling adaptors, such as SLP-76 at Serine

376. This phosphorylation event dampens the downstream signal, leading to reduced T-cell

activation and proliferation. ZYF0033 directly inhibits the kinase activity of HPK1, preventing
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the phosphorylation of SLP-76 and thus removing the inhibitory signal, resulting in a more

robust and sustained anti-tumor immune response.
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Caption: ZYF0033 inhibits HPK1, preventing the negative regulation of T-cell signaling.
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Quantitative Data Summary
The following tables summarize key quantitative data for ZYF0033 for in vivo study design.

Table 1: Physicochemical and Solubility Data

Parameter Value Notes

Synonyms HPK1-IN-22

Molecular Weight 462.61 g/mol

Formula C₂₄H₂₇FN₆O₃

| DMSO Solubility | 100 mg/mL (216.16 mM) | Requires sonication. Use newly opened,

hygroscopic DMSO for best results. |

Table 2: Recommended Formulations for In Vivo Oral Administration

Protocol Components
Final
Concentration

Appearance

1

2% DMSO, 40%
PEG300, 58%
Saline

4 mg/mL

Suspended
solution
(ultrasound
needed)

2

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline

≥ 2.5 mg/mL Clear solution

3

10% DMSO, 90%

(20% SBE-β-CD in

Saline)

≥ 2.5 mg/mL Clear solution

| 4 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution |

Table 3: In Vivo Efficacy and Dosing Information
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Parameter Value / Observation Animal Model

Max Tolerated Dose (MTD) > 50 mg/kg (daily, p.o.) Not specified

Toxicity Study MTD > 120 mg/kg (6-day study) Not specified

Proven Efficacy Inhibits tumor growth 4T-1 syngeneic mouse model

| Immunological Effects | Increased intratumoral infiltration of DCs, NK cells, and

CD107a+CD8+ T cells. | 4T-1 syngeneic mouse model |

Experimental Protocols
Protocol 1: Preparation of ZYF0033 Formulation for Oral
Gavage
This protocol details the preparation of a clear solution of ZYF0033 suitable for oral (p.o.)

administration in mice, based on Formulation Protocol 2 from Table 2.

Materials:

ZYF0033 powder

Dimethyl sulfoxide (DMSO), anhydrous

PEG300 or PEG400

Tween-80

Sterile Saline (0.9% NaCl)

Sterile microcentrifuge tubes and/or vials

Sonicator (optional, for stock solution)

Vortex mixer

Procedure:
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Prepare Stock Solution (e.g., 25 mg/mL in DMSO):

Aseptically weigh the required amount of ZYF0033 powder.

Add the appropriate volume of anhydrous DMSO to achieve a concentration of 25 mg/mL.

Vortex thoroughly. If needed, sonicate briefly in a water bath to ensure complete

dissolution. This stock solution should be clear.

Prepare Final Dosing Vehicle (Working Solution):

Important: The working solution for in vivo experiments should be prepared fresh and used

on the same day to ensure stability and prevent precipitation.

The following steps are for preparing 1 mL of a 2.5 mg/mL final formulation. Adjust

volumes as needed for your desired concentration and total volume.

In a sterile tube, add 400 µL of PEG300.

Add 100 µL of the 25 mg/mL ZYF0033 DMSO stock solution to the PEG300. Vortex until

the solution is homogeneous.

Add 50 µL of Tween-80 and vortex again to mix thoroughly.

Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex until the

solution is clear and uniform.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b10861361?utm_src=pdf-body
https://www.benchchem.com/product/b10861361?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

1. Weigh ZYF0033
Powder

2. Dissolve in DMSO
to create Stock Solution

3. Add Stock to PEG300
& Vortex

4. Add Tween-80
& Vortex

5. Add Saline
& Vortex

Final Clear Solution
(≥2.5 mg/mL)

Click to download full resolution via product page

Caption: Workflow for preparing ZYF0033 oral dosing solution.
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Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse
Model
This protocol provides a general framework for assessing the anti-tumor efficacy of ZYF0033.

Specifics such as cell numbers, mouse strain, and dosing regimen should be optimized for the

chosen tumor model.

Objective: To evaluate the anti-tumor activity of orally administered ZYF0033.

Model: 4T-1 syngeneic breast cancer model in BALB/c mice.

Procedure:

Animal Acclimatization: Acclimate female BALB/c mice (6-8 weeks old) for at least one week

under standard laboratory conditions.

Tumor Implantation: Subcutaneously inject 4T-1 tumor cells (e.g., 1 x 10⁵ cells in 100 µL

PBS/Matrigel) into the flank of each mouse.

Tumor Growth and Randomization:

Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be

calculated using the formula: (Length x Width²) / 2.

When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment

groups (n=8-10 per group).

Treatment Groups:

Group 1: Vehicle control (formulation without ZYF0033), administered orally once daily

(QD) or twice daily (BID).

Group 2: ZYF0033 (e.g., 25 mg/kg), administered p.o. on the same schedule.

Group 3: ZYF0033 (e.g., 50 mg/kg), administered p.o. on the same schedule.

Administration and Monitoring:
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Administer the prepared formulations via oral gavage for the duration of the study (e.g.,

14-21 days).

Continue to measure tumor volume and body weight every 2-3 days.

Monitor animal health daily for any signs of toxicity.

Endpoint and Analysis:

The study may be terminated when tumors in the control group reach a predetermined

size limit or at a fixed time point.

Collect tumors, spleens, and blood for downstream analysis (e.g., flow cytometry for

immune cell infiltration, pharmacodynamic analysis).

Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle

control.
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Caption: General experimental workflow for an in vivo efficacy study.

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement of ZYF0033 in vivo by measuring the phosphorylation

of its direct substrate, SLP-76.

Procedure:

Study Design: Use either tumor-bearing or naive mice. Administer a single oral dose of

ZYF0033 or vehicle.
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Sample Collection: Collect blood or spleens at various time points post-administration (e.g.,

2, 4, 8, and 24 hours) to capture the pharmacodynamic effect over time.

Cell Isolation:

For blood, isolate Peripheral Blood Mononuclear Cells (PBMCs) using density gradient

centrifugation.

For spleens, generate a single-cell suspension by mechanical dissociation.

T-Cell Receptor Stimulation (Optional but Recommended):

Since basal levels of pSLP-76 can be low, ex vivo stimulation of the isolated cells with

TCR agonists (e.g., anti-CD3/CD28 antibodies) for a short period (e.g., 5-15 minutes) can

amplify the signal window, making the inhibitory effect of ZYF0033 more apparent.

Phosphoflow Cytometry:

Immediately fix the cells post-stimulation to preserve phosphorylation states.

Permeabilize the cells to allow intracellular antibody staining.

Stain with a fluorescently-conjugated antibody specific for pSLP-76 (Ser376), along with

surface markers for T-cell identification (e.g., CD3, CD4, CD8).

Analyze the samples using a flow cytometer.

Data Analysis: Quantify the median fluorescence intensity (MFI) of pSLP-76 in the CD4+ and

CD8+ T-cell populations. Compare the MFI between ZYF0033-treated and vehicle-treated

groups to determine the percentage of target inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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